Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, trans-
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Overview
Description
Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, trans- is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a piperazine ring, an ethoxyphenyl group, and a pyrrolidinylcarbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, trans- typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the ethoxyphenyl group and the pyrrolidinylcarbonyl moiety. The final step involves the formation of the hydrochloride salt.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using ethoxybenzene and a suitable leaving group.
Formation of Pyrrolidinylcarbonyl Moiety: The pyrrolidinylcarbonyl moiety can be synthesized through the reaction of pyrrolidine with a carbonyl compound, such as an acyl chloride or anhydride.
Formation of Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyphenyl group using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, trans- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-[(4-ethoxyphenyl)sulfonyl]-, hydrochloride
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, trans- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Properties
38124-08-2 | |
Molecular Formula |
C20H30ClN3O3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
(4S,5R)-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C20H29N3O3.ClH/c1-3-5-18-17(20(25)22-12-10-21-11-13-22)14-19(24)23(18)15-6-8-16(9-7-15)26-4-2;/h6-9,17-18,21H,3-5,10-14H2,1-2H3;1H/t17-,18+;/m0./s1 |
InChI Key |
KWOYMTNDMWWXTD-CJRXIRLBSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@H](CC(=O)N1C2=CC=C(C=C2)OCC)C(=O)N3CCNCC3.Cl |
Canonical SMILES |
CCCC1C(CC(=O)N1C2=CC=C(C=C2)OCC)C(=O)N3CCNCC3.Cl |
Origin of Product |
United States |
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